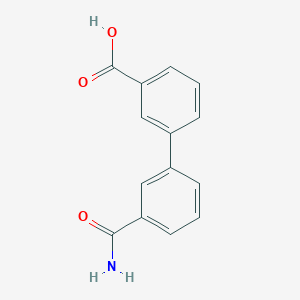

3-(3-Aminocarbonylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

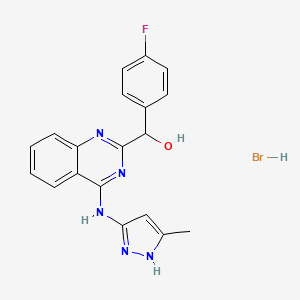

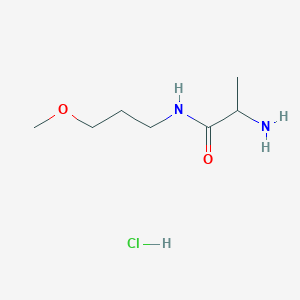

3-(3-Aminocarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 . It is categorized under miscellaneous compounds .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 30 bonds. There are 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 primary amide (aromatic) .Wissenschaftliche Forschungsanwendungen

Biosynthesis Pathways in Plants and Bacteria :

- 3-(3-Aminocarbonylphenyl)benzoic acid is involved in the biosynthesis of benzoic acid in plants and bacteria, serving as a building block for numerous natural products. This pathway is crucial for the formation of important compounds like zaragozic acids, paclitaxel (taxol), salicylic acid, and cocaine (Hertweck et al., 2001).

Microbial Biosynthesis :

- In microbial biosynthesis, this compound has been used as a building block for the production of various biologically active compounds. For instance, an engineered E. coli-E. coli co-culture system successfully produced 3-amino-benzoic acid from glucose, demonstrating the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Synthesis of Natural Products :

- This compound is a precursor in the synthesis of natural products like naphthalenic and benzenic ansamycins, mitomycins, and saliniketals. This area of research emphasizes the chemical and biochemical perspectives in the biosynthesis of AHBA-derived natural products (Kang et al., 2012).

Organometallic Chemistry :

- In the field of organometallic chemistry, complexes involving this compound have been synthesized and characterized. These complexes, such as triorganotin(IV) benzoates and aminobenzoates, provide insights into the coordination chemistry of tin with carboxylate ligands (Sandhu et al., 1987).

Food Science and Nutrition :

- Research in food science has identified benzoic acid and its derivatives, including this compound, as naturally occurring compounds in foods and as additives. They serve roles as antibacterial and antifungal preservatives and flavoring agents (Del Olmo et al., 2017).

Molecular Markers and Probes :

- The compound has been used in the development of molecular markers for peptides and novel fluorescence probes. These applications are significant in biochemical and medical research for detecting and analyzing specific molecules and reactive species (Sameiro et al., 2003); (Setsukinai et al., 2003).

Electrochemical Studies :

- Electrochemical studies have been conducted on the azo bond cleavage of benzoic acid derivatives, including 2-hydroxy-5-sulfophenyl-azo-benzoic acids. Understanding these reactions is crucial for applications in environmental science and industrial processes (Mandić et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-carbamoylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFZQEAEPZKVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683289 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261997-49-2 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)

![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)